molecular formula C14H26N2O3 B2552437 tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2095410-40-3

tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2552437
CAS No.: 2095410-40-3
M. Wt: 270.373
InChI Key: WOTHUCDJLPHZSA-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (molecular formula: C₁₄H₂₆N₂O₃, average molecular weight: 270.37 g/mol) is a spirocyclic compound featuring a unique bicyclic structure with a tert-butyl carbamate group, an amino substituent at position 4, and an oxygen atom (oxa) at position 9 . Its spiro[5.5]undecane scaffold combines two six-membered rings fused at a single atom, creating a rigid three-dimensional geometry. This structural complexity makes it valuable in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring shape-specific interactions.

Properties

IUPAC Name

tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(15)8-14(10-16)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTHUCDJLPHZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The tert-butyl ester undergoes cleavage under acidic conditions to yield the corresponding carboxylic acid, which can participate in further reactions.

Reaction TypeReagents/ConditionsProductReference
Acidic hydrolysisTrifluoroacetic acid (TFA) in dichloromethane, 0–25°C4-Amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylic acid
TransesterificationMethanol/HCl, refluxMethyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Hydrolysis typically achieves >90% yield, while transesterification requires prolonged heating (12–24 hours) for complete conversion. The free carboxylic acid is a versatile intermediate for peptide coupling or salt formation.

Amine Functionalization

The 4-amino group participates in nucleophilic acylation and alkylation, enabling structural diversification.

Acylation Reactions

ReagentConditionsProductYieldReference
Acetyl chlorideTriethylamine, THF, 0°C to RT4-Acetamido-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate85%
Benzoyl chlorideDIPEA, DCM, 25°C4-Benzamido-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate78%

Acylation proceeds efficiently under mild conditions, with electron-deficient acyl chlorides showing faster kinetics. Steric hindrance from the spirocyclic framework slightly reduces yields compared to linear amines .

Alkylation Reactions

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C4-(Methylamino)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate65%
Benzyl bromideNaH, THF, 0°C to RT4-(Benzylamino)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate72%

Alkylation requires strong bases (e.g., NaH) to deprotonate the amine. Polar aprotic solvents like DMF enhance reactivity, though competing N-oxide formation is observed in some cases .

Spirocyclic Ring Modifications

The 9-oxa-2-azaspiro framework exhibits stability under standard conditions but can undergo ring-opening under extreme stress.

Reaction TypeReagents/ConditionsProductOutcomeReference
Acidic ring-openingConcentrated H₂SO₄, 100°CLinear diamine-carboxyli

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has been explored for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

Neuropharmacology

The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects
Studies have demonstrated that this compound can provide neuroprotective effects in models of neurodegeneration, potentially aiding in the treatment of conditions such as Alzheimer's disease.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules.

Application Details
Synthesis of Spirocyclic CompoundsUsed as a building block for creating complex spirocyclic structures.
Development of Enzyme InhibitorsActs as a precursor for synthesizing inhibitors targeting specific enzymes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Variations: Amino vs. Oxo Groups

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties
tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate - C₁₄H₂₆N₂O₃ 4-amino, 9-oxa, 2-aza 270.37 High polarity due to amino group; potential for hydrogen bonding
tert-Butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate 1434142-14-9 C₁₅H₂₅NO₃ 9-oxo, 2-aza 267.37 Ketone group enhances electrophilicity; lower solubility in polar solvents
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ 9-oxo, 3-aza 267.37 Aza position shifts ring strain; similar reactivity to 2-aza analog

Key Differences :

  • The 4-amino group in the target compound introduces nucleophilic and hydrogen-bonding capabilities, contrasting with the 9-oxo group in analogs, which increases electrophilicity .

Variations in Heteroatom Positions

Compound Name CAS Number Molecular Formula Heteroatom Positions Molecular Weight (g/mol) Applications
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate - C₁₆H₂₇NO₃ 1-aza, 9-oxa, 7-methyl 281.39 Intermediate in alkaloid synthesis; methyl group enhances lipophilicity
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ 2-aza, 9-aza 290.83 Dual nitrogen atoms enable chelation; used in metal-catalyzed reactions

Key Differences :

  • Diazaspiro compounds (e.g., 2,9-diaza) show enhanced metal-binding capacity compared to mono-aza derivatives, making them suitable for catalysis .
  • Methyl substituents (e.g., at position 7) increase steric bulk and lipophilicity, affecting membrane permeability in drug candidates .

Functional Group Modifications

Compound Name CAS Number Molecular Formula Functional Modifications Molecular Weight (g/mol) Synthesis Route
tert-Butyl 4-(aminomethyl)-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate - C₂₀H₃₁N₃O₄ Benzyl-protected amine 377.48 Multi-step synthesis via reductive amination
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate - C₁₃H₂₃N₃O₃ Triaza scaffold with ketone 281.34 Cyclization of amino esters under basic conditions

Key Differences :

  • Triazaspiro derivatives (e.g., 1,4,9-triaza) are explored as METTL3 inhibitors , leveraging their rigid structure for enzyme binding .
  • Benzyl-protected amines require deprotection steps, complicating synthesis compared to free amino analogs .

Pharmacological Relevance

  • Drug Discovery : Spiro scaffolds are prioritized in fragment-based drug design due to their conformational rigidity and synthetic versatility .

Q & A

What are the key considerations for synthesizing tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, and how can reaction yields be optimized?

Answer:
Synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group, followed by cyclization to form the spirocyclic structure. Key steps include:

  • Cyclization conditions : Use of catalysts like p-toluenesulfonic acid or Lewis acids (e.g., BF₃·OEt₂) to promote ring closure .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product .
  • Optimization : Adjust reaction temperature (60–80°C for cyclization), solvent polarity (DMF or THF), and stoichiometry of reagents to minimize byproducts. Monitoring via TLC or LC-MS ensures reaction progression .

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the tert-butyl group (singlet at ~1.4 ppm) and spirocyclic protons (complex splitting due to restricted rotation) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and ether (C-O) at ~70 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 271.19 (C₁₄H₂₆N₂O₃) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, resolving ambiguities in spirocyclic conformation .

What advanced methods are recommended for assessing the enantiomeric purity of this compound?

Answer:

  • Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
  • Polarimetry : Measure optical rotation ([α]D) and compare to literature values for racemic mixtures .
  • Vibrational Circular Dichroism (VCD) : Provides stereochemical confirmation by correlating experimental and computed spectra .

How should researchers address discrepancies between X-ray crystallography data and NMR results for this spirocyclic compound?

Answer:

  • Dynamic Effects : Spirocyclic systems may exhibit conformational flexibility in solution, causing NMR splitting patterns to differ from static crystal structures. Perform variable-temperature NMR to detect equilibration .
  • Refinement Artifacts : Re-analyze X-ray data using SHELXL with updated constraints (e.g., riding hydrogen models) to resolve positional errors .
  • Cross-Validation : Compare with IR (amide I/II bands) or computational models (DFT-optimized geometries) .

What strategies enable selective functionalization of the 4-amino group without disrupting the spirocyclic core?

Answer:

  • Protection-Deprotection : Use acid-labile Boc groups to shield the amine during reactions. Deprotect with TFA/DCM post-functionalization .
  • Mild Coupling Conditions : Employ EDC/HOBt for amide bond formation at room temperature, avoiding harsh bases that could hydrolyze the ester .
  • Monitoring : Track functionalization via ¹H NMR (disappearance of NH₂ signals) or LC-MS .

What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis of the tert-butyl ester .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid exposure to strong acids/bases .
  • Safety : Wear nitrile gloves, goggles, and lab coats. Ensure fume hoods are used for weighing and reactions .

How can computational chemistry aid in predicting the reactivity of this compound in drug discovery applications?

Answer:

  • Molecular Dynamics (MD) : Simulate spirocyclic conformational stability in biological environments (e.g., binding pockets) .
  • Docking Studies : Predict interactions with target proteins (e.g., GPCRs) using AutoDock Vina, focusing on the amino group’s hydrogen-bonding potential .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, leveraging the compound’s LogP (~2.5) and topological polar surface area (~75 Ų) .

What analytical approaches resolve batch-to-batch variability in the synthesis of this compound?

Answer:

  • DoE (Design of Experiments) : Systematically vary reaction parameters (e.g., solvent ratio, catalyst loading) to identify critical quality attributes .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Elemental Analysis : Validate purity (>98%) by matching experimental C/H/N/O percentages to theoretical values .

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